1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone

CAS No.: 1245915-43-8

Cat. No.: VC2785048

Molecular Formula: C7H2ClF4NO

Molecular Weight: 227.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1245915-43-8 |

|---|---|

| Molecular Formula | C7H2ClF4NO |

| Molecular Weight | 227.54 g/mol |

| IUPAC Name | 1-(6-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone |

| Standard InChI | InChI=1S/C7H2ClF4NO/c8-6-4(9)1-3(2-13-6)5(14)7(10,11)12/h1-2H |

| Standard InChI Key | NHFYILGVYJHTLL-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1F)Cl)C(=O)C(F)(F)F |

| Canonical SMILES | C1=C(C=NC(=C1F)Cl)C(=O)C(F)(F)F |

Introduction

Chemical Identity and Structure

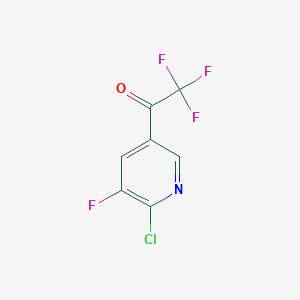

1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone consists of a pyridine ring substituted with chlorine at the 6-position and fluorine at the 5-position, with a trifluoroethanone group attached at the 3-position. This structural arrangement results in a molecule with distinct chemical properties due to the electron-withdrawing effects of the halogen substituents and the trifluoromethyl group.

Basic Identification Data

| Parameter | Value |

|---|---|

| Chemical Name | 1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone |

| CAS Number | 1245915-43-8 |

| Molecular Formula | C₇H₂ClF₄NO |

| Molecular Weight | 227.54 g/mol |

| Creation in Database | 2017-10-06 |

| Last Modified | 2025-04-05 |

The compound features a pyridine ring with nitrogen at position 1, chlorine at position 6, and fluorine at position 5. The trifluoroethanone group (C(O)CF₃) is attached at position 3, creating a molecule with multiple electron-withdrawing groups .

Physical and Chemical Properties

The physical and chemical properties of 1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone are influenced by its fluorinated structure and halogen substituents, which contribute to its stability and reactivity patterns.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid |

| Appearance | Not Available |

| Odor | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Flash Point | Not Available |

| Density | Not Available |

| Solubility | Not Available |

While comprehensive physical property data is limited in the available literature, the compound exists as a solid at ambient temperature and pressure conditions .

Chemical Properties

The chemical reactivity of 1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone is largely influenced by:

-

The electron-withdrawing effects of the trifluoromethyl group

-

The presence of the carbonyl functionality

-

The halogenated pyridine ring system

These features make the compound particularly useful in organic synthesis, where it can participate in various transformations including nucleophilic additions to the carbonyl group and substitution reactions involving the halogenated pyridine ring .

Synthesis and Production Methods

| Hazard Type | Classification |

|---|---|

| Respiratory | Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3 |

| Skin | Skin Corrosion/Irritation Category 2 |

| Eye | Serious Eye Damage/Eye Irritation Category 2 |

| Endocrine Disruption | No evidence of endocrine disrupting properties found in current literature |

| Carcinogenicity | Not classified |

| Mutagenicity | Not classified |

| Reproductive Toxicity | Not classified |

The compound has been assigned hazard statement H335 (may cause respiratory irritation), H315 (causes skin irritation), and H319 (causes serious eye irritation) .

| Ecological Parameter | Information |

|---|---|

| Ecotoxicity | Specific data not available |

| Persistence and Degradability | Data not available for water/soil persistence and air persistence |

| Bioaccumulative Potential | Data not available |

| Mobility in Soil | Data not available |

| PBT/vPvB Assessment | Not classified as PBT or vPvB |

| Ozone Depletion | No evidence of ozone depleting properties found in current literature |

The absence of comprehensive ecological data suggests that further environmental studies may be necessary to fully evaluate the compound's environmental impact .

Applications and Uses

1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone has potential applications in various fields due to its unique structural features:

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis, particularly for:

-

Preparation of more complex fluorinated heterocycles

-

Development of pharmaceutical intermediates

-

Synthesis of agrochemical compounds

Research Applications

The compound may serve as an important tool in chemical research, particularly in studies involving:

-

Fluorination chemistry

-

Structure-activity relationships of fluorinated compounds

-

Development of novel synthetic methodologies for heterocyclic chemistry

Related Compounds and Structural Analogs

Several structurally related compounds provide context for understanding the chemical behavior and potential applications of 1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone:

Structural Analogs

| Compound | CAS Number | Structural Difference |

|---|---|---|

| 1-(6-chloro-5-fluoropyridin-3-yl)ethanone | 1256824-98-2 | Contains CH₃C(O)- instead of CF₃C(O)- |

| 1-(5-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one | 2090151-53-2 | Chlorine at position 5 and fluorine at position 2 |

| 1-(6-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone | 2091540-90-6 | Fluorine at position 2 instead of position 5 |

| 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone | 1125812-58-9 | Benzene ring instead of pyridine with CF₃ substituent |

These structural analogs demonstrate the diversity of halogenated trifluoromethyl ketones and their widespread use in organic synthesis and chemical research .

Research Developments and Future Directions

Current research involving 1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone and related compounds focuses on several areas:

Synthetic Methodology

Improvements in synthetic approaches for trifluoromethylated ketones continue to be developed. Recent advances include:

-

Oxidation methodologies using nitroxide catalysts for converting α-trifluoromethyl alcohols to trifluoromethyl ketones

-

Preparation of heteroarylmethylzinc reagents for constructing complex halogenated heterocycles

-

Development of more efficient and selective halogenation techniques for pyridine derivatives

These methodological advances may facilitate more efficient production of 1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone and related compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume